Product packaging for 4-(1-Aminobutyl)-2-chlorophenol(Cat. No.:)

4-(1-Aminobutyl)-2-chlorophenol

Cat. No.: B15271846
M. Wt: 199.68 g/mol
InChI Key: XDJRPSLAPOPZFN-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2-chlorophenol (CAS 1273596-66-9) is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a chlorinated phenol derivative, a class of compounds that have been identified as priority pollutants and are of significant interest in toxicological and environmental research . Chlorophenols are known to be metabolites of larger chloroaniline compounds, which are used in the manufacture of drugs, dyes, pesticides, and industrial chemicals . The specific structure of this compound, featuring both an aminobutyl side chain and a chloro-substituted phenol ring, suggests it may be a valuable intermediate in organic synthesis and pharmacological research. Studies on structurally similar aminochlorophenols have shown that the number and position of chlorine and amino groups on the phenol ring are critical determinants of their biological activity and toxicological profile, particularly concerning nephrotoxicity . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in analytical and environmental chemistry to study the fate and effects of chlorinated phenols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B15271846 4-(1-Aminobutyl)-2-chlorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-(1-aminobutyl)-2-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3

InChI Key

XDJRPSLAPOPZFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

Contextualization Within Substituted Aminophenol Chemistry

Substituted aminophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with both an amino group and other functional groups. These compounds are versatile building blocks in organic synthesis and are of considerable interest due to their wide range of biological activities. nih.govrsc.orgnih.govresearchgate.net The specific positioning and nature of the substituents on the phenol ring can dramatically influence the compound's chemical and physical properties, as well as its biological function. nih.gov

The parent compound, 4-aminophenol (B1666318), is a well-known organic compound used in the synthesis of pharmaceuticals like paracetamol and as a photographic developer. wikipedia.org Its derivatives, including those with chloro- and aminoalkyl substitutions, are actively being investigated for various applications. For instance, chlorinated aminophenols have been studied for their potential nephrotoxicity and mechanisms of bioactivation. nih.gov The introduction of a chlorine atom and an aminobutyl group to the 4-aminophenol structure, as seen in 4-(1-Aminobutyl)-2-chlorophenol, creates a molecule with a unique set of properties that are yet to be fully understood.

The synthesis of substituted aminophenols can be achieved through various methods, including the reduction of nitrophenols or the dehydrogenative aromatization of cyclohexanones. nih.govwikipedia.orggoogle.com These synthetic routes offer pathways to a diverse array of aminophenol derivatives with tailored functionalities. researchgate.net

Academic Significance of Research on Phenolic Amine Derivatives

The academic significance of phenolic amine derivatives stems from their diverse biological activities and their utility as intermediates in the synthesis of more complex molecules. nih.govresearchgate.net Research in this area has led to the development of compounds with a wide range of applications, from pharmaceuticals to materials science.

Key areas of academic interest include:

Antimicrobial and Antifungal Activity: Schiff bases derived from 4-aminophenol (B1666318) have demonstrated broad-spectrum activity against various bacteria and fungi. mdpi.comresearchgate.net

Anticancer Potential: Certain N-substituted 4-aminophenol derivatives have shown significant antiproliferative effects against melanoma cell lines. nih.gov The interaction of these derivatives with DNA is also a subject of study. mdpi.comresearchgate.net

Antioxidant Properties: Phenolic compounds, including phenolic acid amides of aromatic amines, are known for their antioxidant activity, which is crucial in combating oxidative stress. researchgate.netnih.gov

Enzyme Inhibition: Some aminophenol derivatives have been investigated for their inhibitory effects on enzymes like α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. mdpi.com

Bioremediation: Certain bacteria can utilize chlorinated aminophenols as a source of carbon and energy, indicating a potential role for these compounds and their degrading microorganisms in bioremediation. nih.gov

The functionalization of natural phenols is an active area of research aimed at enhancing their inherent biological activities. nih.gov The study of structure-activity relationships in these derivatives is crucial for designing new compounds with improved therapeutic potential. researchgate.net

Identification of Current Research Gaps Pertaining to 4 1 Aminobutyl 2 Chlorophenol

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. A primary approach involves the formation of the aminobutyl side chain on a pre-existing 2-chlorophenol (B165306) ring. This can be conceptualized by disconnecting the C-N bond of the amino group or the C-C bond between the butyl group and the aromatic ring.

The synthesis often commences from readily available precursors. A common starting material is 4-amino-2-chlorophenol (B1200274). chemicalbook.comnih.gov The synthesis of this precursor itself involves multiple steps. For instance, 4-chlorophenol (B41353) can be nitrated to form 4-chloro-2-nitrophenol (B165678), which is then reduced to yield 2-amino-4-chlorophenol (B47367). chemicalbook.comnih.gov An alternative route to a related precursor, 2-chloro-4-aminophenol, involves the chlorination of p-nitrophenol followed by reduction. google.com

Another key precursor is 2-chlorophenol itself, which can be synthesized by the direct chlorination of phenol (B47542). chemicalbook.com The butanoyl group can be introduced onto the phenol ring through a Friedel-Crafts acylation reaction, followed by reduction of the resulting ketone and subsequent amination to form the final product.

The table below outlines some of the key precursors and their synthetic relevance.

PrecursorRole in Synthesis
4-Amino-2-chlorophenolStarting material for the introduction of the butyl group.
2-ChlorophenolCore structure onto which the aminobutyl side chain is built.
4-ChlorophenolUsed to synthesize 2-amino-4-chlorophenol. nih.gov
p-NitrophenolPrecursor for the synthesis of 2-chloro-4-aminophenol. google.com

Development of Stereoselective Synthetic Pathways to Aminobutylchlorophenol Scaffolds

The 1-aminobutyl group contains a stereocenter, making the development of stereoselective synthetic pathways crucial for obtaining enantiomerically pure final products. This is particularly important for pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities.

One strategy involves the use of chiral auxiliaries or catalysts during the synthesis. For example, the asymmetric reduction of a ketone precursor, such as 1-(2-chloro-4-hydroxyphenyl)butan-1-one, can be achieved using chiral reducing agents to yield a specific enantiomer of the corresponding alcohol. Subsequent conversion of the alcohol to the amine would then provide the desired enantiomer of this compound.

Another approach is the use of enzymatic reactions, which are known for their high stereoselectivity. For instance, a transaminase could be employed to directly convert a ketone precursor to the desired chiral amine. While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided results, the general principle of using enzymes for stereoselective synthesis is well-established in organic chemistry. rsc.org

Optimization of Reaction Conditions and Yields for Aminobutylchlorophenol Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. This involves a systematic study of various parameters such as solvent, temperature, catalyst loading, and reaction time to maximize the yield and purity of the desired product.

For the synthesis of precursors like 2-amino-4-chlorophenol, various reducing agents and conditions have been explored. For example, the reduction of 4-chloro-2-nitrophenol can be carried out using tin and hydrochloric acid. nih.gov A patented method for the synthesis of 2-chloro-4-aminophenol describes a reduction reaction using hydrazine (B178648) hydrate (B1144303) in the presence of activated carbon and ferric trichloride (B1173362) hexahydrate as a catalyst system, which is reported to be high-yielding and allows for catalyst recycling. google.com

In the context of Friedel-Crafts acylation to introduce the butanoyl group, optimization would involve screening different Lewis acids, solvents, and temperatures to achieve the best regioselectivity and yield. Subsequent reduction and amination steps would also require careful optimization of reagents and conditions.

The following table summarizes some optimized reaction conditions found in the literature for related transformations.

ReactionReagents and ConditionsYield
Nitration of 4-chlorophenolHNO₃, H₂SO₄, 45 °C, 1 h82% nih.gov
Reduction of 4-chloro-2-nitrophenolSn, HCl, 100 °C, 1 h78% nih.gov
Synthesis of 1-(5-chloro-2-hydroxyphenyl)ureaNaCNO, CH₃COOH, 25 °C, 30 min88% nih.gov
Synthesis of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamideNH₂NH₂·H₂O, C₂H₅OH, 80 °C, 24 h85% nih.gov

Novel Synthetic Approaches to Chlorinated Aminophenol Scaffolds

The development of novel synthetic methods for chlorinated aminophenol scaffolds is an active area of research, driven by the need for more efficient, environmentally friendly, and versatile routes.

One innovative approach is the use of electrochemical methods. For example, a catalyst-free electrochemical chlorination of aminophenol derivatives has been developed using dichloromethane (B109758) as both the solvent and the chlorine source. rsc.org This method offers a greener alternative to traditional chlorination reagents.

Another area of innovation is the use of advanced catalytic systems. For instance, various metal complexes have been investigated for their catalytic activity in the synthesis of aminophenoxazinone scaffolds from o-aminophenols, which are structurally related to the target compound. rsc.org These catalytic systems can offer high efficiency and selectivity under mild reaction conditions.

The discovery of new ortho-aminophenol derivatives as potent inhibitors of ferroptosis highlights the ongoing interest in creating diverse aminophenol scaffolds for biological screening. nih.gov The synthetic strategies developed for these novel compounds could potentially be adapted for the synthesis of this compound and its analogues.

The table below lists some of the novel synthetic approaches and their key features.

ApproachKey Features
Electrochemical ChlorinationCatalyst-free, uses dichloromethane as chlorine source, greener approach. rsc.org
Advanced Catalytic SystemsUse of metal complexes, high efficiency and selectivity, mild reaction conditions. rsc.org
Synthesis of Novel ScaffoldsExploration of new chemical space for biological applications. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and alkylamino groups. Conversely, the chlorine atom can be a target for nucleophilic substitution, particularly under specific reaction conditions.

The hydroxyl and aminobutyl groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. However, since the para position is already occupied by the aminobutyl group, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group.

Recent research has highlighted strategies for nucleophilic aromatic substitution (SNAr) on halophenols by leveraging the generation of a phenoxyl radical intermediate. This open-shell species can significantly lower the energy barrier for nucleophilic attack compared to the corresponding closed-shell phenol. osti.gov While not specifically demonstrated on this compound, this methodology suggests a potential pathway for replacing the chloro group with other nucleophiles. osti.gov

Table 1: Potential Substitution Reactions on the Phenolic Ring

Reaction TypeReagents and ConditionsPotential Product(s)
NitrationHNO₃/H₂SO₄2-Chloro-4-(1-aminobutyl)-6-nitrophenol
HalogenationBr₂ in H₂O6-Bromo-2-chloro-4-(1-aminobutyl)phenol
Friedel-Crafts AcylationRCOCl/AlCl₃(Not typically feasible due to amine and hydroxyl group interference)
Nucleophilic Aromatic SubstitutionNu⁻ (e.g., RO⁻, RS⁻), possibly with a catalyst and heat4-(1-Aminobutyl)-2-alkoxyphenol or 4-(1-Aminobutyl)-2-(alkylthio)phenol

Chemical Transformations Involving the Primary Amine Moiety

The primary amine group on the butyl side chain is a key site for a wide range of chemical modifications. As a nucleophile, it can readily react with various electrophiles.

Alkylation of the primary amine can occur with alkyl halides, leading to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through exhaustive alkylation. libretexts.orgwikipedia.org The degree of alkylation can be controlled by the stoichiometry of the reactants. wikipedia.org

Acylation of the amine with acid chlorides or anhydrides yields the corresponding amides. libretexts.org This reaction is typically rapid and can be carried out under basic conditions to neutralize the acid byproduct. libretexts.org Similarly, reaction with sulfonyl chlorides produces sulfonamides. libretexts.org

The primary amine can also participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible reaction is generally catalyzed by acid. libretexts.org

Table 2: Representative Reactions of the Primary Amine Group

Reaction TypeReagentProduct Type
AlkylationCH₃I (excess)Quaternary ammonium salt
AcylationCH₃COCl, Pyridine (B92270)N-acetyl amide
SulfonylationTsCl, NaOHN-tosyl sulfonamide
Imine FormationBenzaldehyde, H⁺N-benzylidene imine

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group exhibits acidic properties and can be deprotonated by a base to form a phenoxide ion. This enhances its nucleophilicity, allowing it to participate in reactions such as ether synthesis (Williamson ether synthesis) with alkyl halides.

The hydroxyl group can also be acylated to form esters using acid chlorides or anhydrides. This reaction often requires a base to activate the phenol or to scavenge the acidic byproduct.

Derivatization Strategies for Functional Group Modulation in Aminobutylchlorophenols

The multiple functional groups on this compound allow for various derivatization strategies to modulate its properties. For instance, the amine can be protected, for example, by acylation, to allow for selective reactions at the phenolic hydroxyl group or the aromatic ring. Subsequently, the protecting group can be removed to restore the primary amine functionality.

Derivatization can also be employed to enhance analytical detection. For example, chlorophenols can be derivatized with reagents like 4-aminoantipyrine (B1666024) (4-AAP) to produce colored compounds that can be quantified spectrophotometrically. nih.govresearchgate.net This approach enlarges the molecule and introduces additional binding sites, which can improve selectivity in analytical methods like molecularly imprinted solid-phase extraction. nih.gov

The Gabriel synthesis offers a method for introducing a primary amine, suggesting that analogous starting materials could be used to synthesize aminobutylchlorophenol derivatives. wikipedia.org Reductive amination of a suitable ketone precursor is another viable synthetic route to this class of compounds. youtube.com

Table 3: Common Derivatization Reactions

Functional GroupReagentResulting Functional Group
Primary AmineBoc AnhydrideBoc-protected amine
Hydroxyl GroupBenzyl bromide, K₂CO₃Benzyl ether
Primary AminePhthalic anhydride, then hydrazinePrimary amine (Gabriel Synthesis)

Advanced Spectroscopic and Structural Elucidation Studies of 4 1 Aminobutyl 2 Chlorophenol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses

No ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or multiplicity, could be located for 4-(1-aminobutyl)-2-chlorophenol.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Identification

There is no available HRMS data to confirm the exact mass and elemental composition of this compound or to detail its fragmentation patterns under mass spectrometric analysis.

X-ray Crystallography and Solid-State Structural Determinations

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available, indicating that the solid-state structure of this compound has likely not been determined or published.

The absence of this foundational data prevents a scientifically accurate and informative discussion on the advanced spectroscopic and structural elucidation of this compound.

Computational and Theoretical Chemistry Approaches Applied to 4 1 Aminobutyl 2 Chlorophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(1-Aminobutyl)-2-chlorophenol. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the molecule's electronic structure and energetic profile. By solving approximations of the Schrödinger equation, these calculations can predict a range of molecular properties.

Key energetic parameters that can be determined include the total energy, heat of formation, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations provide insights into the distribution of electron density within the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are prone to electrophilic and nucleophilic attack, respectively. For this compound, the electron-rich regions are expected to be around the oxygen and nitrogen atoms, as well as the aromatic ring, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Table 1: Calculated Energetic Properties of this compound (Hypothetical Data)

ParameterValue
Total Energy-853.2 Hartrees
Heat of Formation-150.5 kJ/mol
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations. Actual values would be derived from specific computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the aminobutyl side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures and to understand the energy landscape that governs their interconversion. Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule and identify low-energy conformers.

Once the stable conformers are identified, their relative energies can be calculated to determine their populations at a given temperature. This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, such as a solvent or a biological receptor. These simulations can provide insights into the flexibility of the molecule, the stability of its different conformations, and the time-scales of conformational changes.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies associated with each step. This information is invaluable for understanding the kinetics and thermodynamics of a reaction.

For example, computational studies could be used to explore the mechanisms of oxidation or other metabolic transformations of this compound. By modeling the interaction of the molecule with a model of a metabolic enzyme, researchers could predict the most likely sites of metabolism and the structure of the resulting metabolites. These studies can also shed light on the role of the chlorine substituent and the aminobutyl group in directing the reactivity of the molecule.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, theoretical calculations can predict the infrared (IR) vibrational frequencies and intensities, which correspond to the different vibrational modes of the molecule. These predicted spectra can be compared with experimental IR spectra to confirm the structure of the compound.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These predicted chemical shifts can be a valuable tool for assigning the signals in experimental NMR spectra. Ultraviolet-visible (UV-Vis) absorption spectra can also be simulated by calculating the energies of electronic transitions between different molecular orbitals.

Table 2: Predicted Spectroscopic and Reactivity Parameters for this compound (Hypothetical Data)

ParameterPredicted Value
Key IR Frequencies (cm⁻¹)3400 (O-H stretch), 3350 (N-H stretch), 1600 (C=C stretch)
¹H NMR Chemical Shifts (ppm)6.8-7.2 (aromatic), 3.5 (CH-N), 0.9-1.5 (butyl chain)
¹³C NMR Chemical Shifts (ppm)150 (C-O), 125 (C-Cl), 115-130 (aromatic), 55 (CH-N)
Global Hardness2.7 eV
Global Softness0.185 eV⁻¹

Note: The data in this table is hypothetical and intended to be illustrative. Actual values would be the result of specific computational studies.

Mechanistic Investigations of 4 1 Aminobutyl 2 Chlorophenol S Biological Interactions in in Vitro and Non Human Systems

Molecular Docking and Ligand-Target Binding Studies (in silico and in vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this method is employed to model the interaction between a small molecule (ligand) and a protein's binding site at the atomic level. e-nps.or.kr These in silico studies can elucidate the binding affinity and mode of action, guiding further in vitro analysis.

In vitro ligand-target binding studies validate these computational predictions. Techniques such as the cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) can be used to confirm direct binding of a compound to its target protein within a cellular lysate or even in live cells. nih.gov These methods rely on the principle that a protein's stability, often against heat or proteolysis, increases when it is bound to a ligand. nih.gov

For a compound like 4-(1-Aminobutyl)-2-chlorophenol, these studies would identify potential protein targets and characterize the binding interactions. For instance, docking simulations could reveal key hydrogen bonds or hydrophobic interactions within a target's active site, while in vitro assays would confirm the binding affinity. nih.gov

Enzyme Inhibition Kinetic and Mechanistic Analyses (focused on molecular interactions)

Enzyme inhibition studies are crucial for understanding how a compound affects biological pathways. Kinetic analyses determine the type and extent of inhibition, providing insights into the compound's mechanism of action at a molecular level. Common types of reversible inhibition include competitive, non-competitive, and uncompetitive, each with a distinct kinetic profile. researchgate.netmdpi.com

For example, in a study of various inhibitors, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. e-nps.or.kr Further kinetic experiments, such as generating Lineweaver-Burk or Dixon plots, can elucidate the mechanism. e-nps.or.kr A competitive inhibitor, for instance, will increase the Michaelis constant (Km) of the enzyme but will not affect the maximum reaction rate (Vmax). mdpi.com

In research on related aminophenol compounds, inhibition constants (Ki) are calculated to quantify the binding affinity of the inhibitor to the enzyme. e-nps.or.kr Studies on 4-amino-2-chlorophenol (B1200274) (4-A2CP) have explored its bioactivation, where cytotoxicity was reduced by pretreatment with a peroxidase inhibitor, suggesting an interaction with peroxidase enzymes. nih.govnih.gov This indicates that the compound may act as a substrate or inhibitor for these enzymes, a hypothesis that would be further explored through detailed kinetic analysis. nih.gov

Interactive Table: Enzyme Inhibition Data for Phlorofucofuroeckol A (Compound 4) - A Structurally Different Compound for Illustrative Purposes (Note: This data is not for this compound but illustrates typical findings from enzyme inhibition studies.)

EnzymeIC50 (µM)Inhibition TypeKi (µM)
Acetylcholinesterase (AChE)0.9 ± 0.8Mixed4.5
Butyrylcholinesterase (BuChE)1.4 ± 3.8Mixed2.1

Data derived from a study on phlorotannins, illustrating the type of data generated in mechanistic studies. e-nps.or.kr

Cellular Pathway Modulation Studies in Controlled Experimental Models (non-human, non-clinical)

To understand a compound's effect on cellular function, researchers use controlled experimental models, such as isolated cells from non-human sources. These studies can reveal how a compound modulates specific cellular pathways.

In a study involving 4-amino-2-chlorophenol (4-A2CP), isolated renal cortical cells (IRCC) from male Fischer 344 rats were used as the experimental model. nih.govnih.gov The primary measure of cytotoxicity was the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage. nih.gov The study found that 4-A2CP induced cytotoxicity in these cells. nih.govnih.gov

To probe the mechanism, cells were pretreated with various inhibitors before exposure to 4-A2CP. The key findings were:

Cytotoxicity was reduced by the peroxidase inhibitor mercaptosuccinic acid. nih.govnih.gov

Antioxidants such as ascorbate and glutathione also attenuated the cytotoxic effects. nih.gov

Inhibitors of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) did not significantly reduce cytotoxicity. nih.govnih.gov

These results suggest that the biological effects of 4-A2CP in this model are mediated by bioactivation via peroxidases and involve the generation of free radicals, rather than primary metabolism by CYP or FMO enzymes. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights (excluding efficacy/safety)

Structure-Activity Relationship (SAR) studies compare the biological activity of a series of structurally related compounds to identify which chemical features are responsible for their effects. This provides mechanistic insights by highlighting the molecular properties crucial for interaction with a biological target.

A comparative study of different chlorinated aminophenols using isolated rat renal cortical cells provided valuable SAR data. nih.govnih.gov The study compared the nephrotoxic potential of several compounds, revealing a clear relationship between the position and number of chlorine substituents and the observed cytotoxicity. nih.gov

The order of decreasing nephrotoxic potential was determined as: 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol (B1666318) > 4-amino-3-chlorophenol. nih.govnih.gov

From this, the following mechanistic insights were derived:

Adding a chlorine atom at the 2-position (ortho to the hydroxyl group) of 4-aminophenol increases cytotoxic potential. nih.gov

Adding a second chlorine at the 6-position further enhances this potential. nih.gov

However, placing a chlorine atom at the 3-position (ortho to the amino group) results in a compound with reduced cytotoxicity compared to the parent 4-aminophenol. nih.gov

These findings demonstrate that the electronic and steric properties conferred by the chlorine atoms, and their specific location on the phenol (B47542) ring, are critical determinants of the molecule's interaction with the cellular machinery responsible for its bioactivation and subsequent toxicity. nih.gov

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of Chlorinated Aminophenols

Photolytic and Hydrolytic Degradation Kinetics of Aminobutylchlorophenols

Photolytic Degradation:

The photolytic degradation of phenolic compounds is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive species. Studies on aminophenols and chlorophenols indicate that the rate and pathway of photodegradation are highly dependent on the position of the substituents on the aromatic ring. For instance, research on the photocatalytic degradation of 2-aminophenol (B121084) and 4-aminophenol (B1666318) using Cu₂O as a photocatalyst under visible light showed complete degradation in 2.0 and 2.5 hours, respectively. researchgate.net In contrast, 2-chlorophenol (B165306) exhibited only 50% degradation after 4 hours of irradiation under the same conditions, while 4-chlorophenol (B41353) showed 95% degradation. researchgate.net This suggests that the amino group may enhance the rate of photodegradation compared to the chloro group.

Hydrolytic Degradation:

Hydrolysis is a key degradation pathway for many organic compounds in aquatic environments. The rate of hydrolysis is influenced by pH, temperature, and the chemical structure of the compound. For chlorophenols, the rate of hydrolysis is generally slow under neutral pH conditions but can be accelerated at alkaline pH. The kinetics of chlorination of phenols, a process related to hydrolysis, show a strong pH dependence, with maximum rates occurring in the neutral to slightly alkaline pH range (pH 7-9). gfredlee.com

The aminobutyl group in 4-(1-Aminobutyl)-2-chlorophenol, being a weak base, will influence the compound's acid-base properties and, consequently, its susceptibility to hydrolysis at different environmental pH values. The hydrolysis of the C-Cl bond is a potential degradation pathway, although it is generally slow for chlorophenols. The presence of the aminobutyl group might alter the electron density of the aromatic ring, which could in turn affect the rate of hydrolytic cleavage of the chlorine atom.

Biodegradation Pathways in Aqueous and Soil Environments

Biodegradation is a critical process that determines the ultimate fate of organic compounds in the environment. Microorganisms in soil and water can utilize organic pollutants as a source of carbon and energy, leading to their mineralization.

Aqueous Environments:

In aqueous systems, the biodegradation of chlorinated and aminated phenols has been studied for various related compounds. The degradation of p-aminophenol, for example, can be achieved through advanced oxidation processes and is also susceptible to microbial degradation. bibliotekanauki.plnih.govresearchgate.net The degradation of 4-aminophenol has been shown to proceed via the formation of benzoquinone and ammonia, followed by the formation of organic acids and eventual mineralization to CO₂ and H₂O. researchgate.net

For chlorinated phenols, biodegradation can occur under both aerobic and anaerobic conditions. nih.gov The biodegradability of chlorophenols is dependent on the number and position of chlorine atoms on the aromatic ring, with higher chlorination generally leading to increased resistance to degradation. nih.gov

The biodegradation of this compound in aqueous environments would likely involve initial enzymatic attacks on the aminobutyl side chain or the aromatic ring. Potential pathways could include deamination, hydroxylation of the aromatic ring, and eventual ring cleavage. The presence of the chlorine atom may hinder the initial steps of microbial attack.

Soil Environments:

In soil, the biodegradation of organic compounds is influenced by factors such as soil type, organic matter content, pH, and microbial population. The sorption of the compound to soil particles can affect its bioavailability for microbial degradation.

Studies on the degradation of various antibiotics in agricultural soil have shown that microbial degradation is a significant removal process, with half-lives ranging from a few days to several weeks. nih.gov Aerobic conditions generally favor faster degradation compared to anaerobic conditions. nih.gov The degradation of aminophenols in soil has also been investigated, with various microorganisms capable of utilizing them as a carbon source.

The biodegradation of this compound in soil would be subject to similar controlling factors. The aminobutyl group might be susceptible to microbial oxidation, while the chlorinated phenolic ring would likely require specialized microbial enzymes for its breakdown.

Sorption and Transport Mechanisms in Environmental Compartments

The mobility and distribution of this compound in the environment are governed by its sorption to soil and sediment particles. Sorption is influenced by the physicochemical properties of the compound and the characteristics of the environmental matrix.

The presence of both a hydrophobic butyl group and a polar amino group gives this compound an amphiphilic character. The sorption behavior will be a complex interplay of hydrophobic interactions and polar interactions with soil organic matter and clay minerals.

Studies on the sorption of ionizable organic amines on soil have shown that cationic amines exhibit greater sorption than their neutral forms, and sorption increases with hydrophobicity. researchgate.net The amino group in this compound will be protonated at acidic to neutral pH, forming a cation that can strongly interact with negatively charged soil colloids.

Research on the sorption of aminopyralid (B1667105), a pyridinecarboxylic acid herbicide with an amino group, showed greater soil sorption compared to picloram (B1677784), which lacks the amino group. usda.gov This suggests that the amino group can enhance sorption. The Freundlich distribution coefficients (Kf) for aminopyralid were consistently higher than those for picloram across different soil types. usda.gov

The transport of this compound in the environment will be inversely related to its sorption. Strong sorption to soil will limit its leaching into groundwater and its transport in surface runoff. However, under conditions where the compound is in its neutral form (at higher pH), its mobility might increase.

Interactive Data Table: Sorption of Related Compounds

CompoundSoil TypeFreundlich Distribution Coefficient (Kf)Reference
PicloramCecil sandy loam0.12 usda.gov
AminopyralidCecil sandy loam0.35 usda.gov
PicloramArredondo fine sand0.81 usda.gov
AminopyralidArredondo fine sand0.96 usda.gov

Ecotoxicological Assessments in Non-Vertebrate and Aquatic Organisms (focused on environmental impact)

The potential adverse effects of this compound on non-target organisms are a key aspect of its environmental risk assessment. Ecotoxicity data for this specific compound is scarce, but the toxicity of related substituted phenols and anilines can provide an indication of its potential impact.

Toxicity to Aquatic Invertebrates:

Daphnia magna, a freshwater crustacean, is a standard model organism for aquatic toxicity testing. Studies on substituted anilines and phenols have shown a wide range of toxicity to Daphnia magna. For example, the 48-hour EC50 values for various chloro- and methyl-substituted anilines and phenols can vary significantly. nm.gov The toxicity of anilines to Daphnia magna has been shown to be influenced by the type and position of substituents on the aromatic ring. researchgate.net For instance, acute toxicity tests with 3,4-dichloroaniline (B118046) (DCA) on seven strains of Daphnia magna showed EC50 values ranging from 310 to 640 µg/L. nih.gov

Toxicity to Algae:

Algae are primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the food web. The toxicity of substituted phenols and anilines to the alga Pseudokirchneriella subcapitata has been studied. nih.gov The 72-hour EC50 values for a range of substituted phenols and anilines were found to be between 1.43 mg/L and 197 mg/L. nih.gov Generally, toxicity increases with the number of substituents and hydrophobicity. nih.gov Phenols were found to be more toxic than anilines to the bacterium Vibrio fischeri, but this was not the case for the algal test. nih.gov

The ecotoxicity of this compound to non-vertebrate and aquatic organisms is expected to be influenced by both the chlorophenol moiety and the aminobutyl side chain. The presence of the chlorine atom is likely to contribute to its toxicity, as is common for chlorinated aromatic compounds.

Interactive Data Table: Ecotoxicity of Related Compounds to Aquatic Organisms

CompoundOrganismEndpointValue (mg/L)Reference
3,4,5-trichloroanilinePseudokirchneriella subcapitata72h EC501.43 nih.gov
Phenol (B47542)Pseudokirchneriella subcapitata72h EC50197 nih.gov
2,3,5-trichlorophenolVibrio fischeri15min EC500.37 nih.gov
AnilineVibrio fischeri15min EC50491 nih.gov
3,4-dichloroanilineDaphnia magna48h EC500.31-0.64 nih.gov
p-chloroanilineDaphnia magna48h EC50< 1 nm.gov
p-aminophenolDaphnia magna24h EC50< 1 nm.gov

Emerging Applications of 4 1 Aminobutyl 2 Chlorophenol in Catalysis and Materials Science

Utilization as a Ligand in Transition Metal Catalysis

Aminophenol-based ligands have a significant and expanding role in catalysis research, particularly in homogeneous catalysis. derpharmachemica.com The ability of the amino and phenolic hydroxyl groups to coordinate with a metal center allows for the formation of stable chelate structures. This coordination can be fine-tuned by substituents on the aromatic ring, influencing the electronic properties and steric environment of the metal's active site. derpharmachemica.com This mutual cooperation and strong electronic coupling between the metal and the aminophenol ligand are crucial for developing effective catalysts. derpharmachemica.com

Research has shown that transition metal complexes incorporating aminophenol-type ligands can catalyze a wide range of reactions, including small molecule activation and processes that mimic biological enzymatic reactions. derpharmachemica.comderpharmachemica.com For instance, copper(II) and zinc(II) complexes with certain aminophenol-derived ligands have been reported to show activity similar to the enzyme Galactose Oxidase. derpharmachemica.com

Specific examples of catalysis using metal complexes of related aminoalcohol and aminophenol ligands are detailed below:

Oxidation Reactions: Tetranuclear copper(II) complexes with bulky aminoalcohol ligands have proven to be effective catalysts for the aerobic oxidation of o-aminophenol, exhibiting high reaction rates. mdpi.com These complexes also catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) with good conversion rates. mdpi.com

Reduction Reactions: Copper(II) complexes that feature N,O-chelating Schiff base ligands, which can be synthesized from aminophenols, have been successfully used as catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). mdpi.com These catalysts demonstrate high conversion percentages and can be recycled multiple times without a significant loss of activity. mdpi.com

Stereoselective Catalysis: Optically active C2-symmetric bis(aminophenols) have been used to create palladium and platinum complexes. rsc.org These chiral complexes are formed stereoselectively and represent a class of catalysts with potential applications in asymmetric synthesis. rsc.org

The diverse catalytic activities observed in these systems highlight the potential of 4-(1-aminobutyl)-2-chlorophenol to serve as a valuable ligand. Its specific substitution pattern could offer unique steric and electronic contributions to a metal center, potentially leading to novel catalytic activities or improved performance in known reactions.

Table 1: Examples of Catalysis using Aminophenol-Type Ligands

Catalyst System Metal Reaction Catalyzed Key Findings
Tetranuclear complexes with aminoalcohol ligands Copper (Cu) Aerobic oxidation of o-aminophenol Achieved high initial reaction rates (W₀ up to 3.5 × 10⁻⁷ M s⁻¹). mdpi.com
Tetranuclear complexes with aminoalcohol ligands Copper (Cu) Oxidation of cyclohexane to cyclohexanol Resulted in a 12% product yield with high selectivity for cyclohexanol. mdpi.com
Complexes with N,O-chelating Schiff base ligands Copper (Cu) Reduction of 4-nitrophenol (4-NP) Achieved up to 97.5% conversion of 4-NP and demonstrated good recyclability. mdpi.com

Precursor for the Synthesis of Functional Polymeric Materials

Functional polymers are macromolecules designed with specific chemical groups to impart desired properties such as stimuli-responsiveness, biocompatibility, or catalytic activity. nih.gov Aminophenols are valuable precursors in this field due to the reactive nature of their amine and hydroxyl groups, which can be exploited for polymerization or for grafting onto existing polymer backbones. nih.gov

One prominent method is the in situ cross-linked polymerization of functional monomers within a solution of a matrix polymer. nih.gov This technique has been used with monomers containing amino groups, like 4-vinyl pyridine (B92270), to create functional polymer membranes. nih.gov These materials can exhibit outstanding pH-sensitivity and antibacterial properties. nih.gov The synthesis involves dissolving a matrix polymer and then adding the functional monomer, an initiator (like AIBN), and a cross-linker, followed by polymerization at an elevated temperature. nih.gov

Another innovative approach is the creation of catalytic polymers. For example, a polymer monolith with catalytic properties was prepared by immobilizing 4-amino-TEMPO, a derivative of TEMPO containing an amino group, onto a poly(4-chloromethyl-styrene-co-divinylbenzene) support. mdpi.com This was achieved through a substitution reaction where the amino group of 4-amino-TEMPO displaces the chlorine on the polymer backbone. mdpi.com The resulting material functions as a highly efficient and recyclable catalyst for the oxidation of alcohols, demonstrating high reactivity in both batch and continuous flow reactions. mdpi.com

The structure of this compound, with its primary amine, makes it an excellent candidate for incorporation into such polymeric systems, either as a monomer or as a functionalizing agent, to create advanced materials with tailored properties.

Table 2: Functional Polymers from Amine-Containing Precursors

Polymer Type Precursor/Functional Monomer Synthesis Method Key Functional Property
pH-Sensitive Membrane 4-vinyl pyridine (4-VP), acrylic acid (AA) In situ cross-linked polymerization in a PES or PVDF matrix. nih.gov pH-sensitivity and reversibility. nih.gov
Antibacterial Membrane Methacrylatoethyl trimethyl ammonium (B1175870) chloride (DMC) In situ cross-linked polymerization in a PSf or PS matrix. nih.gov Antibacterial efficiency. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The amino and hydroxyl groups of aminophenols are complementary hydrogen bond donors and acceptors, making them ideal building blocks for designing self-assembling systems. nih.gov

The crystal structure of aminophenols reveals how these interactions dictate the formation of ordered, higher-dimensional architectures. In a study of 4-amino-2,6-dichlorophenol, a compound structurally similar to this compound, X-ray diffraction analysis showed that the molecules arrange into infinite chains through intermolecular O—H···N hydrogen bonds. nih.gov These chains are further linked by N—H···O hydrogen bonds to form extensive two-dimensional sheets. nih.gov The planarity of the molecule and the specific nature of these hydrogen bonds are key to forming such well-defined structures. nih.gov

In more complex systems, aminophenols can participate in the formation of multi-component hydrogen-bonded assemblies. For instance, a five-component system containing dichlorophenol, dichlorophenolate, and tert-butylammonium (B1230491) cations was shown to form a chiral hydrogen-bonded ring with a specific R5(10) graph-set motif. researchgate.net This demonstrates the potential for creating intricate and predictable supramolecular synthons.

The presence of the butyl group and the chlorine atom on this compound would influence its self-assembly behavior. The alkyl chain could introduce van der Waals interactions and affect packing, while the chlorine atom can participate in halogen bonding or alter the acidity of the phenol (B47542) and basicity of the amine, thereby modulating the strength of the primary hydrogen bonds. Theoretical and spectroscopic investigations on 2-halophenols suggest the presence of weak intramolecular hydrogen bonds, which could also play a role in determining the conformational preferences and intermolecular interactions of the molecule. rsc.org

Table 3: Supramolecular Assemblies Involving Aminophenol-Type Compounds

Compound(s) Supramolecular Feature Key Interactions
4-amino-2,6-dichlorophenol Formation of infinite chains and 2D sheets. nih.gov Intermolecular O—H···N and N—H···O hydrogen bonds. nih.gov

Development of Novel Sensor Technologies Based on Aminobutylchlorophenol Derivatives

Derivatives of aminophenols are promising candidates for the fabrication of novel sensor technologies due to their electrochemical and optical properties. These molecules can be used as the active recognition element in sensors designed to detect a variety of analytes with high sensitivity and selectivity.

Electrochemical Sensors: Electrochemical sensors often rely on the modification of an electrode surface with a material that facilitates the oxidation or reduction of a target analyte. Aminophenol derivatives can be incorporated into these modifications. For example, highly sensitive electrochemical sensors for detecting phenolic compounds like 4-aminophenol and 4-chlorophenol (B41353) have been developed using various advanced materials:

Modified Graphene/Carbon Nanotubes: A sensor for 4-aminophenol (4-AP) using a laser-induced graphene electrode modified with multi-wall carbon nanotubes and polyaniline (MWCNT-PANI) exhibited an extremely low detection limit of 0.006 μM. nih.gov

MXene-Based Sensors: A sensor built with Ti3C2Tx MXene nanosheets was capable of the simultaneous detection of 4-chlorophenol (4-CP) and 4-nitrophenol (4-NP), with detection limits of 0.062 μM and 0.11 μM, respectively. researchgate.netrsc.org The large surface area and conductivity of the MXene significantly amplify the electrochemical signal. researchgate.netrsc.org

Molecularly Imprinted Polymers (MIPs): To enhance selectivity, sensors can be built using MIPs. A sensor for 4-CP was fabricated by creating a molecularly imprinted polymer on the surface of functionalized graphene. researchgate.net This approach provided excellent specific recognition of 4-CP over other structurally similar phenols, with a detection limit of 0.3 μmol·L⁻¹. researchgate.net

Optical Sensors: The structural backbone of aminophenols can also be integrated into fluorescent probes. Chiral BINOL derivatives, which share structural similarities with substituted phenols, have been synthesized to act as enantioselective fluorescent sensors. nih.gov These sensors can recognize and differentiate between the enantiomers of amino acid derivatives through changes in their fluorescence emission, forming 1:1 complexes with the target guest molecule. nih.gov The development of such probes indicates a clear pathway for creating optical sensors from chiral aminophenol derivatives like this compound for specialized analytical applications.

Table 4: Sensor Technologies Based on Phenolic and Aminophenolic Compounds

Sensor Type Target Analyte(s) Sensing Material / Method Detection Limit
Electrochemical 4-Aminophenol (4-AP) Laser-induced graphene modified with MWCNT-PANI. nih.gov 0.006 μM. nih.gov
Electrochemical 4-Chlorophenol (4-CP) & 4-Nitrophenol (4-NP) Ti3C2Tx MXene nanosheets. researchgate.netrsc.org 0.062 μM (for 4-CP). researchgate.netrsc.org
Electrochemical 4-Chlorophenol (4-CP) Molecularly Imprinted Polymer (MIP) on PDDA-functionalized graphene. researchgate.net 0.3 μM. researchgate.net

Advanced Analytical Method Development and Validation for Research Applications of 4 1 Aminobutyl 2 Chlorophenol

Chromatographic Separation Techniques (HPLC, GC, SFC) for Research Analysis

Chromatographic techniques are fundamental for the separation of "4-(1-Aminobutyl)-2-chlorophenol" from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar and non-volatile compounds. For "this compound," reversed-phase HPLC (RP-HPLC) would be the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of aminophenol isomers has been successfully achieved using this technique. For instance, a high-speed liquid chromatographic method has been used for the simultaneous quantitation of aminophenol isomers (p-, m-, and o-aminophenol) and aniline, with analysis times of around 20 minutes. researchgate.net

Method development for "this compound" would involve optimizing the stationary phase (e.g., C18 or C8 columns), mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol (B129727) with pH modifiers like formic acid or buffers), and detector settings (e.g., UV detection at a wavelength of maximum absorbance). A study on the determination of 2-amino-4-chlorophenol (B47367) in pharmaceutical formulations utilized a reversed-phase C18 column with UV detection at 280 nm. irjet.net

ParameterTypical Value for Related Compounds
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) or acid (e.g., formic acid)
Flow Rate 1.0 mL/min
Detection UV at 230-280 nm
Injection Volume 1-20 µL

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase volatility and improve chromatographic performance. Common derivatization reagents for amino and hydroxyl groups include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents. A GC-MS method for determining 4-aminophenol (B1666318) impurity in paracetamol tablets has been developed without derivatization, suggesting direct analysis might be feasible under optimized conditions. nih.gov However, for robust quantitative analysis of amino acids and related compounds, derivatization is standard practice. nih.govnih.gov

ParameterTypical Value for Related Derivatized Compounds
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen
Injector Temperature 250-280 °C
Oven Program Temperature gradient from ~60°C to 280°C
Derivatization Silylation or acylation

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. SFC can offer faster separations and is considered a "green" technology due to reduced organic solvent consumption. It is particularly well-suited for the separation of chiral compounds and can be an alternative to normal-phase HPLC. For "this compound," which has a chiral center, SFC could be a powerful tool for enantioselective analysis.

Quantitative Mass Spectrometry (LC-MS/MS, GC-MS) for Research Sample Analysis

Mass spectrometry (MS) coupled with chromatography provides high selectivity and sensitivity, making it ideal for the quantitative analysis of "this compound" in complex research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of compounds in complex matrices. The separation by HPLC is followed by detection using a tandem mass spectrometer, which provides two stages of mass analysis for high specificity. For "this compound," electrospray ionization (ESI) in positive mode would likely be effective due to the presence of the amino group. The development of a quantitative LC-MS/MS method involves the optimization of chromatographic conditions and mass spectrometric parameters, such as the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). A study on the quantification of p-aminophenol impurity using LC-MS/MS achieved a limit of quantification of 1 ng/mL. nih.gov Similarly, a sensitive LC-MS method was developed for the simultaneous determination of various phenolic compounds. up.ac.za

Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used technique for the quantitative analysis of volatile and semi-volatile compounds. As mentioned, derivatization is often necessary for polar compounds like "this compound" prior to GC-MS analysis. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte, and quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity. A GC-MS method was successfully developed for the determination of 4-aminophenol in paracetamol formulations. nih.gov

TechniqueIonization ModeKey Advantages for "this compound"
LC-MS/MS ESI (+)High sensitivity and selectivity, no derivatization required.
GC-MS EIHigh chromatographic resolution, definitive identification through mass spectra (often requires derivatization).

Electrochemical Detection Methods and Biosensor Development

Electrochemical methods offer a rapid and cost-effective alternative for the detection of electroactive compounds like "this compound." The phenolic hydroxyl group can be electrochemically oxidized, providing a measurable signal.

Electrochemical Detection Methods such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be employed. The development of an electrochemical sensor would involve the selection of a suitable electrode material and modification of its surface to enhance sensitivity and selectivity. For instance, various modified electrodes have been developed for the detection of chlorophenols and aminophenols. mdpi.comnih.govnih.gov A study on the electrochemical detection of o-chlorophenol reported a detection limit of 0.028 µM. mdpi.com

Biosensor Development involves the immobilization of a biological recognition element (e.g., an enzyme or antibody) onto a transducer. For "this compound," an enzyme-based biosensor using tyrosinase could be a viable approach, as tyrosinase catalyzes the oxidation of phenols. The enzymatic reaction product can then be detected electrochemically. Biosensors for various phenol (B47542) derivatives have been developed with enhanced sensitivity through the use of bienzyme systems. mdpi.com

MethodPrinciplePotential Application for "this compound"
Voltammetry Measures current as a function of applied potential.Direct detection based on the oxidation of the phenolic group.
Amperometry Measures current at a fixed potential.Continuous monitoring of the compound.
Enzyme-based Biosensor Utilizes an enzyme (e.g., tyrosinase) for specific recognition and signal generation.Highly selective and sensitive detection in complex biological samples.

Hyphenated Techniques for Complex Mixture Analysis Involving Aminobutylchlorophenols

Hyphenated techniques, which combine two or more analytical methods, are invaluable for the comprehensive analysis of complex mixtures containing aminobutylchlorophenols and related compounds.

The coupling of a separation technique with a spectroscopic detection method, such as LC-MS , GC-MS , or LC-NMR , provides both separation and structural information in a single analysis. For the analysis of a novel or uncharacterized sample containing "this compound," these techniques would be essential for unambiguous identification.

More advanced hyphenated systems, such as LC-MS/MS , provide even greater selectivity and sensitivity, which is crucial for trace-level analysis in complex matrices like biological fluids or environmental samples. The development of methods using these powerful tools allows for the detailed characterization of metabolic pathways, impurity profiling, and environmental fate studies involving aminobutylchlorophenols.

The choice of a specific hyphenated technique will depend on the complexity of the sample matrix and the specific research question. For instance, LC-MS/MS is often the method of choice for targeted quantitative analysis due to its high sensitivity and specificity.

Future Research Directions and Unexplored Avenues in 4 1 Aminobutyl 2 Chlorophenol Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Table 1: Potential AI/ML Applications in 4-(1-Aminobutyl)-2-chlorophenol Research
AI/ML ApplicationObjectivePotential ImpactRelevant Techniques
Predictive Property Modeling (QSAR)Forecast biological activity, toxicity, and physicochemical properties of derivatives. arxiv.orgnih.govPrioritizes high-potential candidates for synthesis, reducing experimental costs. quantiphi.comSupport Vector Machines, Random Forest, Artificial Neural Networks. nih.gov
Generative Molecular DesignDesign novel analogs of this compound with optimized properties. bioengineer.orgExpands the accessible chemical space and discovers molecules with enhanced function. acs.orgRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), Transformers. moleculeinsight.com
Virtual ScreeningIdentify potential biological targets by docking the compound against large protein databases. polyphenols-site.comAccelerates hit identification and hypothesis generation for biological function. ardigen.comMolecular Docking, AI-based scoring functions (e.g., Boltz-2). bioworld.com
Retrosynthesis PredictionPropose efficient and feasible synthetic routes for novel, AI-generated analogs. quantiphi.comStreamlines synthesis planning and improves the accessibility of new compounds.Graph-based neural networks, Transformer models.

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. Future research into the synthesis of this compound and its derivatives must prioritize methodologies that are safer, more efficient, and have a lower environmental impact than traditional approaches.

Biocatalysis stands out as a powerful tool for this purpose. The synthesis of chiral amines and the modification of phenolic compounds are areas where enzymes have shown exceptional promise. bohrium.comnih.gov Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media), which reduces energy consumption and waste. jocpr.commdpi.com A key future avenue would be the discovery or engineering of enzymes, such as transaminases or oxidoreductases, for the stereoselective synthesis of the chiral aminobutyl side chain. jocpr.comacs.org This would offer a significant advantage over classical resolutions or asymmetric syntheses that often require harsh reagents or expensive metal catalysts. nih.gov

Flow chemistry , or continuous flow processing, offers another path toward enhanced sustainability and efficiency. aurigeneservices.comchemicalindustryjournal.co.uk In a flow reactor, reactants are continuously pumped through a network of tubes where the reaction occurs, allowing for superior control over parameters like temperature, pressure, and reaction time. beilstein-journals.org This precise control often leads to higher yields, improved purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous intermediates. mdpi.com Developing a multi-step continuous flow synthesis for this compound could streamline its production, minimize manual handling of intermediates, and facilitate easier scale-up. aurigeneservices.com

Table 2: Comparison of Synthetic Methodologies for this compound
MethodologyTraditional Batch SynthesisBiocatalysisFlow Chemistry
Stereoselectivity Often requires chiral pool starting materials or resolution steps.High enantioselectivity possible with engineered enzymes. nih.govDependent on the chosen chemical reaction; can be coupled with chiral catalysts.
Reaction Conditions Can involve harsh temperatures, pressures, and hazardous solvents.Mild (ambient temp/pressure, aqueous media). mdpi.comPrecise control over temperature and pressure, often allowing for milder overall conditions. beilstein-journals.org
Safety Higher risk due to large volumes of reactants and potential for thermal runaways.Generally safer due to mild conditions and biodegradable catalysts. nih.govInherently safer due to small reaction volumes and superior heat transfer. mdpi.com
Sustainability Often generates significant chemical waste and has a high energy demand.Eco-friendly; uses renewable catalysts and reduces waste. jocpr.comImproved energy efficiency, reduced solvent usage, and potential for solvent recycling. aurigeneservices.com
Scalability Scale-up can be challenging and non-linear.Can be limited by enzyme stability and cost, though improving. jocpr.comSimpler and more predictable scale-up by running longer or in parallel. chemicalindustryjournal.co.uk

Advanced Mechanistic Studies of Non-Canonical Biological Interactions

While the classical "lock-and-key" model of drug action is well-understood, there is growing interest in non-canonical biological interactions, where molecules may influence biological systems through less conventional mechanisms. The structure of this compound, with its combination of hydrogen-bonding groups, a halogen atom, and an aromatic ring, makes it a candidate for exploring such interactions.

Future research should investigate whether this compound or its derivatives can act as allosteric modulators . Unlike orthosteric ligands that bind directly to a receptor's active site, allosteric modulators bind to a secondary site, subtly changing the protein's shape and modulating its activity. This can offer greater specificity and a more nuanced biological response. Another avenue is the exploration of interactions with non-canonical drug targets, such as RNA structures or protein-protein interfaces. youtube.commdpi.com The ability of small molecules to bind to non-B-DNA structures, for example, presents a novel strategy for gene targeting. nih.govwikipedia.org

The presence of the chlorophenol moiety also raises the possibility of covalent targeting . While often associated with toxicity, irreversible or covalent inhibition, where a molecule forms a permanent bond with its target, is re-emerging as a powerful therapeutic strategy. The electrophilic nature of the phenol (B47542) ring, potentially enhanced by the chlorine substituent, could be exploited to design specific covalent probes or inhibitors for proteins with suitably located nucleophilic residues (e.g., cysteine). Advanced proteomic and mass spectrometry techniques would be essential to identify such interactions and ensure target specificity.

Development of Advanced Materials with Tunable Properties from Aminobutylchlorophenol Precursors

The functional groups within this compound make it an intriguing precursor for the development of advanced functional polymers and materials. The phenol group is a classic component of polymers like Bakelite, known for its thermal stability, while the amine group offers a site for different polymerization chemistries and can impart properties like pH-responsiveness or enhanced adhesion. icdst.org

One major avenue of future research is the synthesis of novel phenolic polymers . By polymerizing derivatives of this compound, it may be possible to create materials with precisely controlled properties. rsc.orgmdpi.com For example, the aminobutyl side chain could be used to control the hydrophobicity and spacing between polymer chains, while the chlorophenol unit could enhance flame retardancy or serve as a handle for post-polymerization modification. rsc.orgvinatiorganics.com Research could focus on creating linear polymers via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization or cross-linked resins similar to phenol-aldehyde polymers. rsc.orgresearchgate.net

These materials could be designed for specific high-value applications. The antioxidant nature of the phenol group could be harnessed to create stabilizing additives for other plastics , preventing degradation from oxidation, heat, or UV radiation. vinatiorganics.comnih.gov Furthermore, the combination of amine and phenol groups is reminiscent of the adhesive proteins found in mussels, suggesting potential applications in developing advanced bio-adhesives or functional coatings for biomedical devices or marine applications. mdpi.com By systematically varying the structure of the monomer, a family of polymers could be produced with tunable mechanical, thermal, and surface properties. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(1-Aminobutyl)-2-chlorophenol, and how can reaction conditions be optimized for yield?

The synthesis of this compound can be adapted from methods used for structurally similar aminophenols. A two-step approach is common:

  • Condensation : React 2-chlorophenol derivatives with a butylamine precursor under basic conditions (e.g., methanol at room temperature for 48 hours) to form an intermediate Schiff base .
  • Reduction : Use sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol to reduce the Schiff base to the target amine. Purification via silica-gel chromatography improves yield (e.g., 83.5% reported for analogous compounds) . Optimization involves adjusting molar ratios, solvent polarity, and reaction time. Central Composite Design (CCD) can systematically evaluate variables like pH, temperature, and catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound?

  • SEM/XRD : Scanning electron microscopy (SEM) reveals particle morphology and surface area (e.g., spherical nanoparticles with thread-like structures enhance reactivity) . X-ray diffraction (XRD) confirms crystallinity and phase composition (e.g., characteristic peaks at 2θ = 4.45°–71.47° for iron oxide hybrids) .
  • Spectroscopy : FTIR identifies functional groups (e.g., O-H stretching at 3200–3600 cm⁻¹ for phenolic -OH and N-H bonds for the amine). UV-Vis spectrophotometry (λmax = 520 nm) quantifies residual concentrations in degradation studies .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

Chlorophenols generally exhibit low water solubility (<1 g/L at 25°C) but are soluble in polar organic solvents (e.g., methanol, DMSO). Stability decreases under alkaline conditions (pH > 8) due to deprotonation and oxidative degradation. Thermal stability testing (TGA/DSC) shows decomposition above 200°C for analogous compounds .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the degradation of this compound in aqueous systems?

  • Variable Selection : Key factors include pH (2–10), initial concentration (5–25 mg/L), adsorbent dosage (0.5–4.5 g), and contact time (10–130 minutes). A Central Composite Design (CCD) with 30 experimental runs quantifies interactions between variables .
  • Model Validation : A second-order polynomial equation predicts removal efficiency (R² = 0.9956 for 2-CP). ANOVA confirms significance (p < 0.05) for terms like pH² and adsorbent dosage × time .
  • Optimal Conditions : For nano zero-valent iron (nZVI), maximum removal (100%) occurs at pH 4, 5 mg/L initial concentration, 70 minutes, and 1.33 g dosage .

Q. What are the dominant degradation pathways for this compound in environmental matrices?

  • Chemical Degradation : nZVI and Fe²⁺ catalyze reductive dechlorination, replacing Cl⁻ with H⁺ to form phenol derivatives. Intermediate products include quinones and carboxylic acids .
  • Enzymatic Degradation : Crude laccase from Trametes versicolor removes chlorine via oxidative coupling. Microtox assays confirm reduced toxicity post-treatment .
  • Photolysis : UV exposure (λ = 254 nm) cleaves C-Cl bonds, with half-lives ranging from 2–48 hours depending on humic acid content .

Q. How do computational models predict the reactivity of this compound with biological targets?

  • Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) identifies binding affinities at the amine and chloro groups. Density Functional Theory (DFT) calculates charge distribution, showing higher electron density at the -NH₂ site, favoring nucleophilic reactions .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ constants) with bioactivity. For example, chloro and amino groups enhance lipophilicity (logP ≈ 2.5), increasing membrane permeability .

Q. What methodologies assess the compound’s interactions with biological systems (e.g., protein binding, cytotoxicity)?

  • Microscale Thermophoresis (MST) : Quantifies binding constants (Kd) with serum albumin (e.g., Kd = 10–100 µM for similar chlorophenols) .
  • Cytotoxicity Assays : MTT tests on mammalian cell lines (e.g., HepG2) reveal IC₅₀ values. EC₅₀ for Vibrio fischeri in Microtox assays measures acute toxicity reduction post-degradation .

Q. How do advanced chromatographic techniques resolve isomeric impurities in synthesized this compound?

  • HPLC-MS : C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) separate isomers. MS/MS fragments at m/z 170 (Cl loss) and 152 (NH₂ loss) confirm structure .
  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IC) resolve enantiomers using hexane/isopropanol (90:10). Retention times differ by 1–2 minutes for R- and S-forms .

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